molecular formula C20H19FN4O3S B2975492 3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904824-44-8

3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2975492
M. Wt: 414.46
InChI Key: FBPGZTORHJJISZ-UHFFFAOYSA-N
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Description

This compound is a type of organic compound known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The molecular formula is C20H19FN4O3S and the molecular weight is 414.46.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, Linezolid, a synthetic antibiotic, was synthesized from (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic ester via R-epichlorohydrin and potassium phthalimide . This process avoids the formation and use of sensitive intermediates .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a benzene ring linked to each other . It also contains a pyridazin ring and a sulfonamide group.

Scientific Research Applications

  • Phosphatidylinositol 3-Kinase Inhibitors for Treatment : Compounds closely related to 3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, like GSK-2126458, are used as broad spectrum phosphatidylinositol 3-kinase inhibitors. They have been studied for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).

  • Application in Synthesis of Adducts with Phosphorus Pentafluoride : Morpholinosulfur trifluoride (MOST), which is structurally related to the compound , is used in the synthesis of adducts with phosphorus pentafluoride. This process involves creating compounds with significant potential in various chemical applications (Guzyr et al., 2013).

  • Development of Fluoroisoquinoline and Fluoroquinoline Derivatives : Treatment of N-substituted p-toluenesulfonamides with bases like NaH or Et3N leads to the production of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives. This synthesis method has applications in the development of novel chemical entities for various uses (Ichikawa et al., 2006).

  • Cyclooxygenase-2 Inhibition for Therapeutic Applications : Sulfonamide compounds, especially those with fluorine substitution on the benzenesulfonamide moiety, have been synthesized and evaluated for their inhibitory activities on cyclooxygenase enzymes. This has significant implications for developing anti-inflammatory and analgesic drugs (Pal et al., 2003).

  • Inhibitors of Kynurenine 3-Hydroxylase : N-(4-Phenylthiazol-2-yl)benzenesulfonamides, closely related to the query compound, have been developed as inhibitors of kynurenine 3-hydroxylase. This has important implications for studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

properties

IUPAC Name

3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c21-16-4-2-6-18(14-16)29(26,27)24-17-5-1-3-15(13-17)19-7-8-20(23-22-19)25-9-11-28-12-10-25/h1-8,13-14,24H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPGZTORHJJISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

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